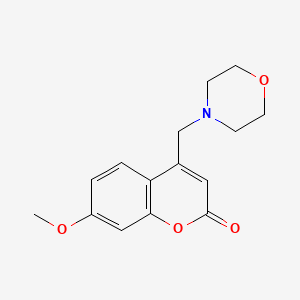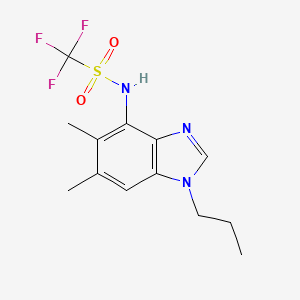![molecular formula C18H22N4O3 B2884272 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 946323-55-3](/img/structure/B2884272.png)
4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves the reaction of 6-methoxy-2-methylpyrimidine with piperazine, followed by the introduction of a 4-methoxyphenyl group. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, compounds of this nature are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
In medicine, derivatives of piperazine are explored for their potential therapeutic effects. They may be used in the development of drugs for treating conditions such as anxiety, depression, or neurological disorders.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Methylpyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-hydroxyphenyl)methanone
Uniqueness
The uniqueness of 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine lies in its specific substitution pattern, which may confer distinct pharmacological properties. The presence of both methoxy groups and the piperazine ring can influence its biological activity and chemical reactivity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-8-10-22(11-9-21)18(23)14-4-6-15(24-2)7-5-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPIAPOPMPWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2884189.png)
![2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2884192.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)


![1-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2884201.png)
![2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884203.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)
acetate](/img/structure/B2884206.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)
![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)
